3-Bromo-3'-fluoro-5'-methylbenzophenone

Beschreibung

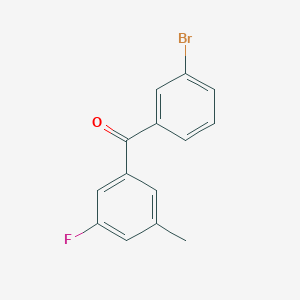

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-bromophenyl)-(3-fluoro-5-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c1-9-5-11(8-13(16)6-9)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVBMXNIPAWBOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 3 Fluoro 5 Methylbenzophenone

Catalyst Design for Environmentally Benign Processes

The development of environmentally benign synthetic routes for fine chemicals is a cornerstone of modern green chemistry. In the context of 3-Bromo-3'-fluoro-5'-methylbenzophenone synthesis, catalyst design plays a pivotal role in minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Research efforts are increasingly directed towards heterogeneous catalysts, recyclable catalytic systems, and innovative reaction pathways that align with the principles of sustainable chemistry. These approaches offer significant advantages over traditional stoichiometric methods, such as the classical Friedel-Crafts acylation which often employs corrosive and difficult-to-recover Lewis acids like aluminum chloride.

One promising avenue is the use of solid acid catalysts for the Friedel-Crafts acylation step, a key reaction in the synthesis of benzophenones. Heterogeneous catalysts such as zeolites, clays, and supported heteropoly acids are gaining traction due to their ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. For instance, tungstophosphoric acid (HPW) supported on mesoporous silica (B1680970) like MCM-41 has demonstrated high efficiency in the acylation of aromatic compounds. researchgate.net These catalysts offer a large surface area and strong Brønsted acid sites, facilitating the reaction while minimizing the production of toxic and corrosive waste streams. researchgate.net The design of such catalysts focuses on maximizing active site accessibility and stability to ensure high catalytic activity and a long operational lifetime.

Furthermore, photocatalysis is emerging as a powerful tool in green organic synthesis. researchgate.netsemanticscholar.org The use of visible light to drive chemical reactions can significantly reduce the energy input compared to thermally driven processes. semanticscholar.org Benzophenone (B1666685) itself can act as a photosensitizer in certain reactions. rsc.orgchemrxiv.org The design of photocatalytic systems for the synthesis of substituted benzophenones could involve the development of novel photosensitizers that can efficiently absorb light and promote the desired bond-forming reactions under mild conditions. This approach has the potential to eliminate the need for stoichiometric activators and reduce the reliance on harsh reaction conditions.

The following table summarizes the performance of various environmentally benign catalyst systems in the synthesis of benzophenone derivatives, illustrating the potential for their application in the synthesis of this compound.

| Catalyst System | Reaction Type | Substrates | Solvent | Yield (%) | Recyclability | Reference |

| 50 wt.% HPW/MCM-41 | Friedel-Crafts Acylation | Anisole and Benzoic acid | - | 87.4 | Not Reported | researchgate.net |

| LaF3·Pd Nanocatalyst | Suzuki Coupling | Aryl halides and Phenylboronic acids | Water | up to 97 | Up to 7 cycles | nih.gov |

| Pd-Fe Nanoparticles | Carbonylative Suzuki–Miyaura Coupling | Aryl iodides and Organoboronic acids | Anisole | up to 89 | Not Reported | rsc.org |

Table 1: Performance of Environmentally Benign Catalyst Systems for Benzophenone Synthesis

Advanced Spectroscopic and Structural Characterization of 3 Bromo 3 Fluoro 5 Methylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Bromo-3'-fluoro-5'-methylbenzophenone, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of its molecular structure.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Chemical Shift Analysis

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra are crucial for identifying the different chemical environments of the hydrogen, carbon, and fluorine atoms in the molecule. The predicted chemical shifts are influenced by the electronic effects of the substituents on the two aromatic rings.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) and a signal for the methyl group in the upfield region. The bromine atom on one ring and the fluorine and methyl groups on the other create distinct electronic environments, leading to a complex splitting pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for all 14 carbon atoms in the molecule, including the carbonyl carbon, which is expected to resonate at a significantly downfield chemical shift (around δ 195 ppm). The carbon atoms attached to the electronegative bromine and fluorine atoms will also show characteristic shifts.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides specific information about the fluorine atom. A single resonance is expected, and its chemical shift will be indicative of the electronic environment of the fluoro-substituted aromatic ring.

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |

| Ring A (Bromo-substituted) | |||

| C1 | - | ~138 | - |

| C2 | ~7.8 (d) | ~130 | - |

| C3 | - | ~123 (C-Br) | - |

| C4 | ~7.7 (t) | ~135 | - |

| C5 | ~7.4 (t) | ~128 | - |

| C6 | ~7.9 (d) | ~132 | - |

| Ring B (Fluoro-methyl-substituted) | |||

| C1' | - | ~139 | - |

| C2' | ~7.5 (s) | ~117 (d, JCF) | - |

| C3' | - | ~114 (d, JCF, C-F) | -110 to -115 |

| C4' | ~7.3 (d) | ~124 (d, JCF) | - |

| C5' | - | ~140 (d, JCF, C-CH₃) | - |

| C6' | ~7.4 (s) | ~120 | - |

| Other | |||

| C=O | - | ~195 | - |

| -CH₃ | ~2.4 (s) | ~21 | - |

Note: The predicted chemical shifts and coupling patterns (d = doublet, t = triplet, s = singlet) are based on the analysis of similar substituted benzophenone (B1666685) structures and established principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between adjacent protons (²JHH and ³JHH couplings). This would be particularly useful in assigning the protons on both aromatic rings by identifying which protons are neighbors.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for identifying the quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbons bearing the bromo, fluoro, and methyl substituents. For instance, correlations from the methyl protons to the carbons of the fluoro-methyl-substituted ring would confirm their attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space correlations between protons that are in close proximity. This can be used to confirm the relative orientation of the two aromatic rings with respect to each other.

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural confirmation.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Elemental Composition

HR-ESI-MS is a highly accurate technique used to determine the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision, the exact molecular formula can be determined.

Expected HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z | Elemental Composition |

| [M+H]⁺ | 310.0028 | (To be determined experimentally) | C₁₄H₁₁BrFO⁺ |

| [M+Na]⁺ | 331.9847 | (To be determined experimentally) | C₁₄H₁₀BrFNNaO⁺ |

The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Confirmation

GC-MS and LC-MS are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are essential for assessing the purity of the synthesized this compound and confirming its molecular weight.

GC-MS: This technique is suitable for volatile and thermally stable compounds. The retention time from the gas chromatogram provides a measure of the compound's purity, while the mass spectrum of the eluting peak confirms its molecular weight.

LC-MS: For less volatile or thermally sensitive compounds, LC-MS is the preferred method. Similar to GC-MS, it provides purity information from the liquid chromatogram and molecular weight confirmation from the mass spectrum.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce product ions. The fragmentation pattern provides valuable structural information. For this compound, the fragmentation is expected to occur primarily at the carbonyl linkage.

Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Plausible Neutral Loss |

| 309/311 ([M]⁺˙) | 183/185 | C₇H₄FO |

| 125 | C₇H₅Br | |

| 155/157 | C₇H₅O | |

| 105 | C₇H₄BrF | |

| 77 | C₆H₅ |

The primary fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of benzoyl-type cations corresponding to each of the substituted aromatic rings. Further fragmentation of these primary ions would also be observed.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

No publicly available experimental Infrared (IR) or Raman spectroscopy data for this compound could be located. This includes the absence of data tables detailing vibrational frequencies and their corresponding assignments for the compound's functional groups and skeletal modes.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

There is no available experimental Ultraviolet-Visible (UV-Vis) absorption data for this compound in scientific literature. Consequently, information regarding its electronic transitions, absorption maxima (λmax), and molar absorptivity coefficients is not available.

X-ray Crystallography for Solid-State Molecular Geometry

A crystal structure for this compound has not been reported in the primary scientific literature or crystallographic databases. As a result, detailed information on its solid-state molecular geometry, including bond lengths, bond angles, dihedral angles, and crystal packing interactions, cannot be provided.

Theoretical and Computational Chemistry Studies on 3 Bromo 3 Fluoro 5 Methylbenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading method in computational quantum chemistry for the study of the electronic structure of many-body systems. Its balance of accuracy and computational efficiency makes it an ideal tool for investigating relatively large molecules like substituted benzophenones. DFT calculations can predict a wide array of molecular properties, from geometries to electronic behavior, providing a foundational understanding of the molecule's nature. chemrxiv.orgresearchgate.net

The three-dimensional arrangement of atoms in a molecule is fundamental to its physical and chemical properties. For 3-Bromo-3'-fluoro-5'-methylbenzophenone, the orientation of the two phenyl rings relative to the central carbonyl group is of particular interest. In benzophenone (B1666685) and its derivatives, the phenyl rings are typically twisted out of the plane of the carbonyl group to alleviate steric hindrance. The magnitude of these dihedral angles is sensitive to the nature and position of the substituents on the phenyl rings. nih.govcdnsciencepub.comresearchgate.net

A conformational analysis using DFT would systematically explore the potential energy surface of the molecule to identify its most stable conformers. This is achieved by performing geometry optimization, a process where the molecular structure is varied to find the arrangement with the lowest energy. For this compound, the calculations would likely reveal a non-planar "propeller-like" conformation, characteristic of many benzophenones. The precise dihedral angles of the 3-bromo-phenyl and 3'-fluoro-5'-methylphenyl rings with respect to the carbonyl plane would be determined. The presence of the bromine, fluorine, and methyl groups is expected to influence these angles due to both steric and electronic effects. For instance, the steric bulk of the bromine atom and the methyl group could lead to larger twist angles compared to unsubstituted benzophenone. nih.govresearchgate.net

Below is a representative table of optimized geometric parameters that could be expected from a DFT calculation on this compound, based on typical values for similar compounds.

| Parameter | Predicted Value |

| C=O Bond Length | ~1.24 Å |

| C-C (carbonyl-phenyl) Bond Length | ~1.50 Å |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| Dihedral Angle (Bromo-phenyl ring) | 50° - 60° |

| Dihedral Angle (Fluoro-methyl-phenyl ring) | 50° - 60° |

Note: These are hypothetical values based on literature for analogous compounds and would be precisely determined by a specific DFT calculation.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap generally implies higher reactivity.

For this compound, DFT calculations would provide the energies of these frontier orbitals and a visualization of their spatial distribution. The HOMO is expected to be primarily localized on the more electron-rich regions of the molecule, potentially involving the phenyl rings and the lone pairs of the oxygen and bromine atoms. Conversely, the LUMO is likely to be centered on the electron-deficient carbonyl group and the phenyl rings, reflecting the π* character typical for benzophenones. The presence of the electron-withdrawing halogen atoms (bromine and fluorine) is anticipated to lower the energies of both the HOMO and LUMO, with a potentially significant effect on the HOMO-LUMO energy gap. nih.gov The methyl group, being weakly electron-donating, would have a contrasting, albeit smaller, effect.

A representative table of electronic properties derivable from DFT calculations is presented below.

| Property | Predicted Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 eV |

Note: These are hypothetical values based on literature for analogous compounds and would be precisely determined by a specific DFT calculation.

The distribution of electron density within a molecule dictates its electrostatic properties and provides valuable clues about its reactivity. A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecular surface. The MEP is calculated by placing a hypothetical positive point charge at various points on the electron density surface and computing the interaction energy.

For this compound, the MEP map would reveal regions of negative and positive electrostatic potential. The area around the carbonyl oxygen atom is expected to be the most electron-rich (colored red on a typical MEP map), indicating its susceptibility to electrophilic attack. The regions around the hydrogen atoms and potentially the bromine atom (due to the σ-hole phenomenon) would exhibit a positive electrostatic potential (colored blue), highlighting them as sites for nucleophilic interaction. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. Understanding the MEP is crucial for predicting intermolecular interactions and the molecule's behavior in a biological or chemical environment.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for describing the ground electronic state, the study of photophysical and photochemical processes requires an understanding of the molecule's excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for this purpose. chemrxiv.orgresearchgate.net It allows for the calculation of electronic transition energies, which correspond to the absorption of light, and the properties of the resulting excited states.

Upon absorption of a photon, a molecule is promoted from its ground state (typically a singlet state, S₀) to an excited singlet state (S₁, S₂, etc.). It can then undergo various processes, including fluorescence (emission from a singlet state) or intersystem crossing to an excited triplet state (T₁, T₂, etc.), from which it can phosphoresce. TD-DFT calculations can predict the energies of these low-lying singlet and triplet excited states.

For this compound, TD-DFT would be used to compute the vertical excitation energies, which correspond to the maxima in the UV-Vis absorption spectrum. The calculations would likely identify a lowest-energy n→π* transition, characteristic of ketones, where an electron is promoted from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. Higher energy π→π* transitions involving the entire aromatic system would also be predicted. The presence of the heavy bromine atom is known to enhance the rate of intersystem crossing (the heavy-atom effect), suggesting that the triplet states of this molecule could be readily populated. mdpi.com

A hypothetical table of the lowest excited state energies is provided below.

| State | Predicted Energy (eV) | Transition Character |

| S₁ | ~3.2 - 3.5 | n→π |

| T₁ | ~2.9 - 3.2 | n→π |

| S₂ | ~3.8 - 4.2 | π→π |

| T₂ | ~3.5 - 3.8 | π→π |

Note: These are hypothetical values based on literature for analogous compounds and would be precisely determined by a specific TD-DFT calculation.

In molecules containing electron-donating and electron-accepting groups, the absorption of light can trigger a significant redistribution of electron density, a phenomenon known as Intramolecular Charge Transfer (ICT). researchgate.net The benzophenone core can act as an electron acceptor, and the substituted phenyl rings can modulate the electronic character of the molecule.

TD-DFT calculations can provide insights into the ICT characteristics of the excited states of this compound. By analyzing the molecular orbitals involved in the electronic transitions, it is possible to determine the extent of charge transfer from one part of the molecule to another. For instance, a transition from a HOMO localized on one phenyl ring to a LUMO centered on the carbonyl group and the other ring would signify an ICT character. The polarity of the solvent can have a significant impact on ICT states, often leading to a red-shift in the emission spectrum in more polar environments. Given the substitution pattern of this compound, with both electron-withdrawing halogens and a weakly electron-donating methyl group, the ICT characteristics would be complex and highly dependent on the specific nature of the excited state. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

No MD simulation studies specifically investigating the conformational dynamics, solvent interactions, or solvation free energies of this compound are publicly available.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

There are no published QSAR models where this compound has been included in the training or test set, nor have any predictive models been developed for its specific biological activities.

Consequently, without any foundational research to draw upon, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements. Further research and publication on the specific properties and behaviors of this compound are needed before a comprehensive scientific article can be written.

Reactivity and Mechanistic Investigations of 3 Bromo 3 Fluoro 5 Methylbenzophenone

Photochemistry and Photoreactions of Substituted Benzophenones

The photochemistry of benzophenone (B1666685) and its derivatives is dominated by the reactivity of the carbonyl group. Upon absorption of ultraviolet light, the molecule is promoted to an excited singlet state, which rapidly undergoes intersystem crossing to a more stable triplet state. This triplet state is responsible for most of the photochemical reactions observed for this class of compounds. bgsu.eduhilarispublisher.com

Upon UV irradiation (around 250-360 nm), benzophenones undergo an n → π* transition, where an electron from a non-bonding n-orbital on the carbonyl oxygen is promoted to an antibonding π* orbital of the carbonyl group. This initially forms a short-lived excited singlet state (S₁). Due to a small energy gap and significant spin-orbit coupling, this S₁ state efficiently converts to the lowest excited triplet state (T₁) via intersystem crossing (ISC), with a quantum yield approaching unity. bgsu.edunih.gov

This T₁ state has the character of a diradical, with unpaired electrons on both the carbonyl oxygen and carbon, making it a highly reactive species. bgsu.edu The lifetime and energy of this triplet state are influenced by the substituents on the phenyl rings. nih.govrsc.org Electron-donating groups tend to increase the energy of the ³nπ* level, while electron-withdrawing groups decrease it. nih.govacs.org For 3-Bromo-3'-fluoro-5'-methylbenzophenone, the bromo and fluoro groups act as electron-withdrawing substituents via induction, while the methyl group is electron-donating. These substituents modulate the energy gap between the triplet state and the ground state, which in turn affects the triplet lifetime. Studies on various substituted benzophenones have shown that these lifetimes can range from picoseconds to microseconds, depending on the substitution pattern and solvent environment. nih.govrsc.org

| Compound | Substituent(s) | Typical Lifetime (τT) | Reference |

|---|---|---|---|

| Benzophenone | -H | ~10-20 µs (in benzene) | nih.gov |

| 4-Methylbenzophenone | 4-CH₃ | ~15 µs (in benzene) | nih.govrsc.org |

| 4-Chlorobenzophenone | 4-Cl | ~1.5 µs (in benzene) | nih.govrsc.org |

| 4,4'-Dichlorobenzophenone | 4,4'-diCl | ~110 ps (in acetonitrile) | nih.govrsc.org |

Note: Lifetimes are highly dependent on solvent and experimental conditions. This table provides illustrative values.

The primary photochemical reaction of the benzophenone triplet state in the presence of a suitable hydrogen donor (R-H) is hydrogen atom abstraction. bgsu.eduosti.gov The diradicaloid triplet state abstracts a hydrogen atom, typically from a C-H or O-H bond, to form a diphenylketyl radical (or benzhydrol radical) and a new radical derived from the hydrogen donor (R•). researchgate.net

For this compound, this process would yield the corresponding substituted ketyl radical. The stability and reactivity of this ketyl radical are influenced by the electronic properties of the substituents. The resulting ketyl radicals are themselves transient species that can be detected using techniques like laser flash photolysis. researchgate.net These radicals have characteristic absorption spectra and can undergo further reactions, such as dimerization or reaction with other species in the medium. nih.govresearchgate.net In some cases, the initially formed radical pair can exist within a solvent cage, where subsequent reactions like coupling can occur. researchgate.netrsc.org

Photoreduction is a hallmark reaction of benzophenones, most famously demonstrated by the formation of benzpinacol from benzophenone in isopropanol (B130326) under UV light. hilarispublisher.comyoutube.com The mechanism proceeds via the radical formation pathway described above.

Photoexcitation and Intersystem Crossing: BP + hν → ¹BP* → ³BP*

Hydrogen Abstraction: The triplet benzophenone (³BP) abstracts a hydrogen atom from a hydrogen donor solvent like isopropanol, forming a ketyl radical and a solvent-derived radical. youtube.com ³BP + (CH₃)₂CHOH → BP-OH• + (CH₃)₂COH•

Second Hydrogen Abstraction (Propagation): A ground-state benzophenone molecule can abstract a hydrogen from the solvent radical to form a second ketyl radical and a stable product (acetone). youtube.com BP + (CH₃)₂COH• → BP-OH• + (CH₃)₂C=O

Dimerization (Termination): Two ketyl radicals combine to form the final, stable benzpinacol product. youtube.com 2 BP-OH• → BP(OH)-C(OH)BP (Benzpinacol)

In the case of this compound, this reaction would proceed analogously to yield the corresponding substituted tetraphenylethane-1,2-diol. The efficiency of the photoreduction can be affected by the substituents, which may alter the reactivity of the triplet state or the stability of the intermediate ketyl radical.

The ability of the excited benzophenone triplet to abstract hydrogen atoms from C-H bonds is widely exploited in polymer chemistry for photoaddition and crosslinking. nih.govmdpi.com When a polymer containing abstractable C-H bonds is irradiated in the presence of a benzophenone derivative, the benzophenone abstracts a hydrogen from the polymer backbone, creating a macroradical. acs.org

Two such macroradicals can then combine to form a cross-link between polymer chains. Alternatively, the ketyl radical formed can couple with the macroradical. This process is used to modify surfaces, create hydrogels, and cure polymer coatings. mdpi.comsemanticscholar.org Benzophenone derivatives, including halogenated ones, can be incorporated into polymer chains as pendent groups or used as additives to initiate these crosslinking reactions upon UV exposure. nih.govnih.gov this compound could function as such a photoinitiator, with its reactivity profile being tuned by its specific substituents.

Rearrangement Reactions (e.g., Beckmann Rearrangement of Oxime Derivatives)

While the benzophenone core itself is stable to rearrangement, its derivatives, such as oximes, can undergo synthetically useful transformations. The Beckmann rearrangement is a classic acid-catalyzed reaction that converts a ketoxime into an N-substituted amide. website-files.comwikipedia.orgorganic-chemistry.org This reaction is of significant industrial importance, for instance, in the production of caprolactam, the precursor to Nylon 6. wikipedia.org

The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, often by protonation in strong acid. masterorganicchemistry.com This is followed by a concerted migration of the alkyl or aryl group that is anti-periplanar to the leaving group, displacing it to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the amide. organic-chemistry.orgcareerendeavour.com

For the oxime of this compound, two geometric isomers (E and Z) are possible. The rearrangement is highly stereospecific, meaning each isomer will yield a different amide product. careerendeavour.com

Isomer A: If the 3-bromo-phenyl group is anti to the hydroxyl group, it will migrate to yield N-(3-bromophenyl)-3-fluoro-5-methylbenzamide.

Isomer B: If the 3-fluoro-5-methylphenyl group is anti to the hydroxyl group, it will migrate to yield N-(3-fluoro-5-methylphenyl)-3-bromobenzamide.

The migratory aptitude of the aryl groups is influenced by their electronic properties. Electron-donating groups on the migrating ring can stabilize the transition state of the rearrangement and accelerate the reaction. careerendeavour.comtandfonline.com In this specific case, the 3-fluoro-5-methylphenyl group contains both an electron-donating methyl group and an electron-withdrawing fluoro group, while the 3-bromophenyl group contains the electron-withdrawing bromo group. The relative migratory aptitude would depend on the net electronic effect of these substituents.

| Migrating Group (Anti to -OH) | Resulting Amide Product |

|---|---|

| 3-Bromophenyl | N-(3-bromophenyl)-3-fluoro-5-methylbenzamide |

| 3-Fluoro-5-methylphenyl | N-(3-fluoro-5-methylphenyl)-3-bromobenzamide |

Nucleophilic and Electrophilic Substitution Pathways at Halogenated Sites

The halogen substituents on this compound can potentially be replaced via nucleophilic or serve as directing groups in electrophilic substitution reactions.

Nucleophilic aromatic substitution (SₙAr) on an unactivated aryl halide is generally difficult. However, the reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the carbonyl group is a powerful electron-withdrawing group, but the halogen atoms are in meta positions relative to it. This positioning does not provide the necessary activation for a standard addition-elimination SₙAr mechanism.

Nonetheless, substitution can sometimes be achieved under forcing conditions (high temperature, high pressure) or via alternative mechanisms such as the benzyne (B1209423) pathway. Comparing the two halogens, the C-F bond is stronger but fluorine's high electronegativity makes the attached carbon more electrophilic, while the C-Br bond is weaker, making bromide a better leaving group. In many SₙAr reactions, the C-F bond is found to be more reactive. researchgate.net For instance, studies on (4-fluorophenyl)(aryl)methanones have shown that the fluorine atom can be displaced by secondary amines in water. researchgate.net

Electrophilic aromatic substitution on the benzophenone rings is challenging because the carbonyl group is strongly deactivating and meta-directing. Any further substitution would require harsh reaction conditions. The existing substituents would also exert their own directing effects. For the 3-bromophenyl ring, the bromine is deactivating but ortho-, para-directing. For the 3-fluoro-5-methylphenyl ring, the fluorine is deactivating and ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. The outcome of an electrophilic substitution reaction would be a complex interplay of these directing effects.

Catalytic Transformations of the Benzophenone Core

The benzophenone scaffold, characterized by its diaryl ketone motif, is a versatile platform for a variety of catalytic transformations. The reactivity of this core in "this compound" is influenced by the electronic and steric effects of its substituents: the deactivating bromo and fluoro groups, and the activating methyl group. These transformations are crucial for the synthesis of novel derivatives and for understanding the compound's chemical behavior.

Hydrogenation and Reduction Reactions of Aromatic Ketones

The carbonyl group of aromatic ketones like this compound is a prime target for hydrogenation and reduction, leading to the formation of secondary alcohols or complete reduction to a methylene (B1212753) group. The choice of catalyst and reaction conditions dictates the product selectivity.

Catalytic hydrogenation over palladium on carbon (Pd/C) is a common method for the reduction of aryl alkyl ketones. rsc.org Typically, this process can selectively reduce the ketone to an alcohol without affecting the aromatic rings, especially under mild conditions. However, under more forcing conditions, complete reduction to the corresponding diphenylmethane (B89790) derivative can occur. For instance, propiophenone (B1677668) is reduced to propylbenzene (B89791) via catalytic hydrogenation. rsc.org Ruthenium complexes have also been shown to be effective catalysts for the transfer hydrogenation of benzophenones and their derivatives, converting them to the corresponding benzhydrols. researchgate.net

The presence of halogen substituents, such as bromine and fluorine in this compound, can influence the catalytic process. While these halogens are generally stable during the reduction of the carbonyl group, dehalogenation can be a competing reaction, particularly with palladium catalysts under certain conditions. The chemoselectivity of the hydrogenation is therefore a critical consideration.

Table 1: Catalytic Systems for Hydrogenation and Reduction of Aromatic Ketones

| Catalytic System | Substrate | Product | Key Features |

|---|---|---|---|

| Pd/C, H₂ | Aryl alkyl ketones | Alkylbenzenes | Complete reduction of the carbonyl group. rsc.org |

Oxidation Reactions

The oxidation of the benzophenone core is generally challenging due to the stability of the diaryl ketone. However, the substituents on the aromatic rings can influence the reactivity. The methyl group on the fluorinated ring of this compound could be susceptible to oxidation under strong oxidizing conditions, potentially forming a carboxylic acid group.

In some cases, oxidative reactions can lead to the formation of more complex structures. For example, a transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones has been developed to synthesize 2-hydroxybenzophenones. nih.govbeilstein-archives.orgbeilstein-journals.orgbeilstein-journals.org While not a direct oxidation of the benzophenone core itself, this highlights a synthetic route to hydroxylated benzophenone derivatives which are important UV absorbers. nih.govbeilstein-archives.orgbeilstein-journals.orgbeilstein-journals.org

C-C and C-H Bond Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of aromatic compounds. acs.orgrsc.org The ketone group in benzophenones can act as a directing group, facilitating the ortho-C-H activation of the adjacent phenyl rings. rsc.orgutexas.edursc.org This strategy allows for the introduction of various functional groups at the positions ortho to the carbonyl bridge. Both palladium and ruthenium catalysts have been employed for such transformations. rsc.org

For this compound, C-H functionalization could potentially occur at the positions ortho to the carbonyl group on both aromatic rings. The electronic nature of the substituents would influence the regioselectivity of this process.

Furthermore, the bromine atom on one of the phenyl rings provides a handle for traditional cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. mdpi.comscielo.br These palladium-catalyzed reactions are highly efficient for forming new carbon-carbon bonds, allowing for the connection of various aryl, alkyl, or vinyl groups to the benzophenone scaffold. mdpi.comscielo.br For example, a palladium-catalyzed cross-coupling of an aryl bromide with a nitrogen nucleophile using a benzophenone imine has been reported, showcasing the utility of the bromo-substituent in C-N bond formation as well. semanticscholar.orgresearchgate.net Benzophenone derivatives have also been utilized in photocatalysis for carbon-centered radical generation from alkyl bromides, which are then used in nickel-catalyzed cross-coupling reactions. nih.govacs.orgtorvergata.it

Table 2: C-C and C-H Bond Functionalization Strategies for Benzophenone Derivatives

| Reaction Type | Catalyst/Reagent | Functionalized Position | Description |

|---|---|---|---|

| ortho-C-H Arylation | Palladium or Ruthenium | Ortho to carbonyl | The ketone acts as a directing group to functionalize the C-H bond. rsc.orgrsc.org |

| Suzuki Coupling | Palladium catalyst, Boronic acid | Position of bromine | Forms a new C-C bond by coupling with a boronic acid derivative. mdpi.comscielo.br |

| Stille Coupling | Palladium catalyst, Organotin reagent | Position of bromine | Forms a new C-C bond by coupling with an organostannane. scielo.br |

Degradation Pathways (e.g., under oxidative or photolytic conditions)

The degradation of benzophenone derivatives is of significant interest, particularly for those used as UV filters in sunscreens and other products, due to their environmental fate. nih.gov The degradation of this compound can be anticipated to proceed through oxidative and photolytic pathways, influenced by its substituents.

Under photolytic conditions, benzophenones can undergo direct photolysis upon absorption of UV light. rsc.orgrsc.org This can lead to the formation of excited triplet states which are reactive species. rsc.orgrsc.org A key degradation pathway for some benzophenones involves the photoinduced homolytic cleavage of the carbonyl bridge. rsc.orgrsc.org The presence of halogen substituents can affect the photostability and degradation pathways. For instance, the photodegradation of the brominated fungicide metrafenone, a benzophenone derivative, involves a carbon-bromine bond cleavage mechanism. researchgate.net

In the presence of sensitizers like nitrite, the photodegradation of benzophenones can be accelerated, leading to the formation of hydroxylated and nitrated products. researchgate.netnih.gov The degradation kinetics often follow pseudo-first-order kinetics. nih.gov

Oxidative degradation, often studied in the context of advanced oxidation processes for water treatment, involves the reaction of benzophenones with highly reactive species such as hydroxyl radicals (•OH). nih.govelsevierpure.com These reactions can lead to the hydroxylation of the aromatic rings and eventual ring cleavage. The biodegradation of benzophenone-3 has been shown to produce 2,4-dihydroxybenzophenone (B1670367) and 4-cresol under both oxic and anoxic conditions. nih.gov Halogenated aromatic compounds can be degraded by microorganisms through various enzymatic reactions, often involving dehalogenation as a key step. nih.govresearchgate.net

The presence of bromo and fluoro substituents in this compound would likely influence its degradation profile. The carbon-bromine bond is generally more susceptible to cleavage than the carbon-fluorine bond. Therefore, debromination could be an initial step in the degradation process, followed by further oxidation and fragmentation of the molecule.

Table 3: Common Degradation Products of Substituted Benzophenones

| Degradation Condition | Parent Compound | Major Degradation Products | Pathway |

|---|---|---|---|

| Photolysis/Sensitized | Benzophenone UV filters | Hydroxylated and nitrated derivatives | Reaction with •OH and NO₂ radicals. researchgate.netnih.gov |

| Biodegradation | Benzophenone-3 | 2,4-dihydroxybenzophenone, 4-cresol | O-demethylation and subsequent cleavage. nih.gov |

Advanced Applications of 3 Bromo 3 Fluoro 5 Methylbenzophenone and Its Derivatives Excluding Biological/clinical

Materials Science and Engineering Applications

The rigid, conjugated structure of the benzophenone (B1666685) core, combined with the electronic influence of its substituents, makes 3-Bromo-3'-fluoro-5'-methylbenzophenone a promising candidate for various applications in materials science, particularly where interaction with light and charge-transport properties are critical.

Photoinitiators in UV Curing and Polymerization

Benzophenone and its derivatives are archetypal Type II photoinitiators, widely employed in industrial UV curing processes for inks, coatings, and adhesives. nih.gov Unlike Type I photoinitiators that undergo direct photocleavage, Type II initiators like benzophenone operate via a hydrogen abstraction mechanism. Upon absorption of UV radiation (typically in the 250-360 nm range), the benzophenone molecule is promoted to an excited singlet state, which rapidly undergoes intersystem crossing (ISC) to a more stable triplet state. This excited triplet state is the key reactive species. It abstracts a hydrogen atom from a synergist molecule, typically a tertiary amine, to generate a ketyl radical and an amine-derived radical. Both of these radical species can initiate the polymerization of monomers and oligomers, such as acrylates. researchgate.netgoogle.com

The compound this compound is expected to function effectively as a Type II photoinitiator. The core benzophenone structure ensures the fundamental photochemical mechanism is preserved. The halogen substituents (bromo and fluoro) may subtly influence the absorption spectrum and the efficiency of intersystem crossing. The primary role of the molecule would be to generate free radicals for polymerization, as outlined in the table below.

| Component | Example | Function |

| Photoinitiator | This compound | Absorbs UV light and abstracts hydrogen to create initiating radicals. |

| Co-initiator (Synergist) | Triethylamine, N-Methyldiethanolamine | Donates a hydrogen atom to the excited photoinitiator. |

| Monomer/Oligomer | Tripropyleneglycol diacrylate (TPGDA) | The polymerizable component that forms the cured film. |

| UV Radiation Source | Mercury-vapor lamp, LED | Provides the energy to excite the photoinitiator. |

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

The field of organic electronics has seen significant advancements with the development of materials for Organic Light-Emitting Diodes (OLEDs). Benzophenone derivatives have emerged as a critical class of materials, particularly for third-generation TADF emitters. mdpi.comnih.govnih.gov TADF materials enable OLEDs to achieve theoretical internal quantum efficiencies of 100% by harvesting both singlet and triplet excitons for light emission without relying on expensive heavy metals like iridium or platinum. beilstein-journals.org

This process relies on efficient reverse intersystem crossing (RISC), where non-emissive triplet excitons are up-converted to emissive singlet excitons. A key requirement for efficient RISC is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). rsc.org Benzophenone is an excellent electron-accepting moiety for constructing donor-acceptor (D-A) type TADF molecules. preprints.org Its two phenyl rings are highly twisted, which helps to spatially separate the highest occupied molecular orbital (HOMO), typically located on the donor unit, from the lowest unoccupied molecular orbital (LUMO), located on the benzophenone acceptor. This separation minimizes the ΔEST. preprints.org

This compound is a potent building block for TADF emitters. The electron-withdrawing nature of the bromo and fluoro groups enhances the acceptor strength of the benzophenone core, which can be paired with various electron-donating moieties to tune the emission color and efficiency.

| TADF Emitter Component | Role in Molecule Design | Influence of this compound |

| Acceptor Core | Forms the LUMO, facilitates small ΔEST. | The benzophenone unit serves as a strong acceptor, enhanced by the inductive effects of the bromine and fluorine atoms. |

| Donor Unit(s) | Forms the HOMO (e.g., carbazole, phenoxazine). | Would be attached to the benzophenone core, often replacing the halogen atoms via cross-coupling reactions. |

| Molecular Geometry | A twisted structure is crucial to separate HOMO and LUMO. | The inherent non-planar structure of benzophenone is ideal for this purpose. |

Functional Materials in Optoelectronics and Photonics

Beyond OLEDs, the photophysical properties of benzophenone derivatives make them suitable for a range of optoelectronic and photonic applications. The ability to function as organic semiconductors is central to their utility. researchgate.net The electronic characteristics of this compound can be systematically modified through chemical reactions at its functional groups, allowing for the creation of a library of materials with tailored properties.

The halogen atoms themselves can be beneficial. The "heavy-atom effect" of bromine can enhance the rate of intersystem crossing, a property that can be exploited in designing phosphorescent materials or photosensitizers. Furthermore, the high thermal and chemical stability associated with the benzophenone scaffold is a significant advantage for creating robust and long-lasting electronic devices. preprints.orgmdpi.com

Precursors and Building Blocks in Complex Organic Synthesis

The multiple, distinct reactive sites on this compound make it a highly valuable and versatile building block for constructing more complex molecular architectures, including polycyclic and heterocyclic systems.

Synthesis of Substituted Fluorenone Derivatives

Fluorenones are an important class of compounds with applications ranging from polymer science to pharmaceuticals. researchgate.net They are characterized by a planar, electron-deficient tricyclic core. Benzophenones are common precursors to fluorenones via intramolecular cyclization reactions, such as Friedel-Crafts acylation. acs.org

In the case of this compound, intramolecular aryl-aryl coupling could be envisioned to form a highly substituted fluorenone. For instance, under conditions promoting C-H activation or other coupling mechanisms, the phenyl ring containing the bromine could cyclize onto the other ring. The presence of the halogen and methyl substituents would direct the cyclization and result in a fluorenone with a precisely defined substitution pattern, making it a valuable intermediate for further synthetic elaboration. researchgate.net

Scaffolds for the Construction of Polycyclic and Heterocyclic Systems

The true synthetic power of this compound lies in its capacity to serve as a scaffold for building diverse and complex molecules through regioselective transformations. The different reactivities of its functional groups allow for a programmed, stepwise synthesis.

Bromo Group: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions can be used to introduce new aryl, alkyl, alkynyl, or amino groups at the 3-position. nih.gov

Fluoro Group: While less reactive than bromine in cross-coupling, the C-F bond can participate in nucleophilic aromatic substitution (SNAr) reactions, especially if activated by other electron-withdrawing groups.

Carbonyl Group: The ketone functionality can undergo a wide array of classic carbonyl reactions, including reduction to an alcohol, Grignard additions, or Wittig reactions to form alkenes. This alcohol can then be used in further cyclization steps. acs.org

This multi-functional nature allows chemists to use this compound as a central building block to construct elaborate polycyclic aromatic hydrocarbons or complex heterocyclic systems, which are frameworks for many functional materials and pharmaceutical compounds. beilstein-journals.orgresearchgate.net

| Functional Group | Reaction Type | Potential Product Class |

| 3-Bromo | Suzuki Coupling | Biaryl compounds |

| 3-Bromo | Sonogashira Coupling | Aryl-alkyne structures |

| 3-Bromo | Buchwald-Hartwig Amination | Triarylamines |

| Carbonyl (C=O) | Reduction (e.g., with NaBH₄) | Diphenylmethanol derivatives |

| Carbonyl (C=O) | Wittig Reaction | Substituted alkenes |

| 3'-Fluoro | Nucleophilic Aromatic Substitution | Ether or amine linkages |

Q & A

Q. What are the established synthetic routes for 3-Bromo-3'-fluoro-5'-methylbenzophenone, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of halogenated benzophenones like this compound typically involves sequential halogenation and Friedel-Crafts acylation. Key steps include:

- Bromination : Electrophilic aromatic substitution (EAS) using Br₂ in the presence of Lewis acids (e.g., FeBr₃) at controlled temperatures (0–25°C) to direct bromine to the meta position relative to the ketone group .

- Fluorination : Use of fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions to introduce fluorine at the 3'-position .

- Methylation : Alkylation via Grignard reagents or methyl halides, with careful monitoring to avoid over-alkylation.

Q. Optimization Strategies :

- Purity Control : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

- Yield Enhancement : Lower reaction temperatures (e.g., −10°C for bromination) reduce side products like dihalogenated byproducts .

- Catalyst Screening : Test alternative catalysts (e.g., AlCl₃ vs. FeBr₃) to improve regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns. For example:

- The methyl group (5'-position) appears as a singlet (~δ 2.3 ppm).

- Aromatic protons exhibit splitting due to adjacent fluorine (³J coupling ~8–12 Hz) .

- FT-IR : Confirm ketone (C=O stretch ~1680 cm⁻¹) and C-Br/F vibrations (600–800 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Br/F .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions, particularly the steric effects of the methyl group .

Q. Purity Assessment :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .

Advanced Research Questions

Q. How do the electron-withdrawing bromo and fluoro substituents influence the compound's reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: The bromo (σₚ = +0.23) and fluoro (σₚ = +0.15) groups create a strongly electron-deficient aromatic ring, enhancing NAS reactivity. Key considerations:

- Activation Effects : The meta-directing bromo group at C3 and fluorine at C3' polarize the ring, facilitating attack by nucleophiles (e.g., amines, alkoxides) at activated positions (C5' methyl proximity) .

- Competing Pathways : Fluorine’s small size minimizes steric hindrance but may lead to regiochemical ambiguity. Computational modeling (DFT) predicts charge distribution to guide synthetic design .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating NAS rates by 2–3x compared to toluene .

Table 1 : Substituent Effects on NAS Reactivity

| Substituent Position | Electronic Contribution (σₚ) | Predominant Reactivity Site |

|---|---|---|

| 3-Bromo | +0.23 | C5' (para to bromine) |

| 3'-Fluoro | +0.15 | C5' (ortho to fluorine) |

| 5'-Methyl | −0.17 | Minimal electronic impact |

Q. What strategies can mitigate competing side reactions when using this compound in palladium-catalyzed cross-coupling reactions?

Methodological Answer: The C3 bromine is a prime site for Suzuki or Stille couplings, but competing β-hydride elimination or protodehalogenation may occur. Mitigation approaches:

- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos precatalysts to enhance oxidative addition efficiency .

- Additives : Include silver salts (Ag₂CO₃) to scavenge halides and suppress protodebromination .

- Temperature Control : Reactions at 80–100°C in toluene/EtOH (3:1) balance activity and stability .

Case Study :

In Suzuki-Miyaura coupling with 4-methylphenylboronic acid, yields improved from 45% to 78% by:

Q. How does the methyl group at the 5'-position affect the compound's crystallographic properties and intermolecular interactions?

Methodological Answer: The 5'-methyl group introduces steric bulk, influencing crystal packing and solubility:

- X-ray Analysis : Methyl groups engage in weak C–H···π interactions (distance ~3.5 Å), stabilizing layered crystal structures .

- Solubility : The methyl group reduces aqueous solubility (logP ~3.2) but enhances compatibility with non-polar solvents (e.g., chloroform, ethyl acetate) .

- Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point elevation (~120–125°C) compared to non-methylated analogs .

Table 2 : Comparative Crystallographic Data

| Compound | Melting Point (°C) | Dominant Intermolecular Interaction |

|---|---|---|

| This compound | 120–125 | C–H···π, halogen bonding |

| 3-Bromo-3'-fluorobenzophenone | 95–100 | π-π stacking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.